molecular formula C13H18FN B13247905 N-[(4-fluoro-2-methylphenyl)methyl]cyclopentanamine

N-[(4-fluoro-2-methylphenyl)methyl]cyclopentanamine

Cat. No.: B13247905
M. Wt: 207.29 g/mol
InChI Key: QBVVIEIMSPZIIA-UHFFFAOYSA-N
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Description

N-[(4-fluoro-2-methylphenyl)methyl]cyclopentanamine is a chemical compound with the molecular formula C13H18FN It is characterized by the presence of a cyclopentanamine group attached to a 4-fluoro-2-methylphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluoro-2-methylphenyl)methyl]cyclopentanamine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with cyclopentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluoro-2-methylphenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(4-fluoro-2-methylphenyl)methyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-fluoro-2-methylphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-fluoro-2-methoxyphenyl)methyl]cyclopentanamine
  • N-[(4-fluoro-2-methylphenyl)methyl]cyclohexanamine
  • N-[(4-fluoro-2-methylphenyl)methyl]cyclopropanamine

Uniqueness

N-[(4-fluoro-2-methylphenyl)methyl]cyclopentanamine is unique due to its specific structural features, such as the presence of a cyclopentanamine group and a 4-fluoro-2-methylphenylmethyl moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

N-[(4-fluoro-2-methylphenyl)methyl]cyclopentanamine

InChI

InChI=1S/C13H18FN/c1-10-8-12(14)7-6-11(10)9-15-13-4-2-3-5-13/h6-8,13,15H,2-5,9H2,1H3

InChI Key

QBVVIEIMSPZIIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CNC2CCCC2

Origin of Product

United States

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